molecular formula C7H9N3O B3056420 N,5-dimethylpyrazine-2-carboxamide CAS No. 7132-15-2

N,5-dimethylpyrazine-2-carboxamide

Cat. No.: B3056420
CAS No.: 7132-15-2
M. Wt: 151.17 g/mol
InChI Key: OVKAHOFMCGWRAN-UHFFFAOYSA-N
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Description

Contextualizing Pyrazine (B50134) Carboxamides as Pivotal Heterocyclic Scaffolds in Medicinal Chemistry

Pyrazine carboxamides belong to a class of heterocyclic compounds that are integral to the development of new pharmaceuticals. nih.gov Heterocyclic scaffolds, which are cyclic compounds containing atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. rsc.org Among these, pyrazine-based structures are of particular importance due to their diverse biological activities. nih.gov

The amide linkage within pyrazine carboxamides is a crucial feature, as it can form hydrogen bonds, often leading to enhanced binding affinity with biological targets. This property, combined with the inherent characteristics of the pyrazine ring, makes these scaffolds valuable for designing molecules with specific therapeutic actions. Researchers have successfully synthesized various pyrazine carboxamide derivatives and evaluated their potential against a range of diseases. For instance, novel 3-amino-pyrazine-2-carboxamide derivatives have been developed as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in cancer. acs.org Furthermore, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has yielded compounds with antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com These examples underscore the versatility and therapeutic potential of the pyrazine carboxamide scaffold.

Significance of the Pyrazine Ring System as a Pharmacophore in Bioactive Molecules

The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is considered a "pharmacophore," a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. The presence of the pyrazine ring in a molecule can significantly influence its physicochemical properties and biological activity. nih.gov

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the ring system itself exhibits significant aromatic character, both of which are essential for its biological functions. Pyrazine derivatives have been extensively studied and are found in a wide array of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.govchemicalbook.com For example, 2,5-dimethylpyrazine (B89654) has shown promise as both an anticancer and antimicrobial agent. chemicalbook.com The pyrazine ring is a key component of several clinically used drugs, highlighting its importance in drug discovery. nih.govnih.gov Its ability to be chemically modified allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce toxicity.

Overview of N,5-Dimethylpyrazine-2-carboxamide and its Broader Academic Research Relevance

This compound is a specific derivative within the broader class of pyrazine carboxamides. Its structure consists of a pyrazine ring substituted with a methyl group at position 5 and a carboxamide group at position 2, which itself has a methyl group attached to the nitrogen.

The synthesis of related compounds, such as 5-methylpyrazine-2-carboxylic acid, is a key step in the production of important pharmaceuticals like glipizide (B1671590), a treatment for diabetes, and acipimox, a lipid-lowering agent. google.comchemicalbook.com The structural analysis of similar molecules, like 5-methylpyrazine-2-carboxamide, reveals a nearly planar structure where molecules in the crystal are linked by hydrogen bonds, forming complex networks. researchgate.netiucr.org This planarity and hydrogen bonding capability are crucial for interactions with biological targets.

Research into derivatives of this compound is active. For instance, studies on 5-alkylamino-N-phenylpyrazine-2-carboxamides have identified compounds with significant antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These findings highlight the potential of this compound and its analogues as scaffolds for the development of new drugs to combat infectious diseases.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research FindingReference
This compound C7H9N3O151.17Serves as a scaffold for developing new therapeutic agents.-
5-Methylpyrazine-2-carboxylic acid C6H6N2O2138.12Intermediate for synthesizing drugs like glipizide and acipimox. google.comchemicalbook.com google.comchemicalbook.com
2,5-Dimethylpyrazine C6H8N2108.14Exhibits anticancer and antimicrobial properties. chemicalbook.com chemicalbook.com
5-Methylpyrazine-2-carboxamide C6H7N3O137.14Forms hydrogen-bonded dimers in its crystal structure. researchgate.netiucr.org researchgate.netiucr.org
N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide C16H20N4O2300.36Shows micromolar activity against M. tuberculosis H37Ra. nih.gov nih.gov
5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide C19H26N4O326.44Demonstrates potent activity against M. tuberculosis H37Ra. nih.gov nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-dimethylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-10-6(4-9-5)7(11)8-2/h3-4H,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKAHOFMCGWRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377836
Record name N,5-Dimethylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7132-15-2
Record name N,5-Dimethylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for N,5 Dimethylpyrazine 2 Carboxamide and Analogous Pyrazine Carboxamides

Established Chemical Synthetic Routes for Pyrazine-2-carboxamide Core Structures

The chemical synthesis of pyrazine-2-carboxamides typically involves multi-step sequences that allow for the controlled introduction of substituents onto the pyrazine (B50134) ring and the subsequent formation of the amide bond.

Multi-step Organic Synthesis Approaches

The synthesis of N,5-dimethylpyrazine-2-carboxamide can be conceptualized through a multi-step process starting from commercially available precursors. A key intermediate in this synthesis is 5-methylpyrazine-2-carboxylic acid. One patented method describes the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine (B89654) to afford this carboxylic acid intermediate. google.compatsnap.com This process involves the use of a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution. google.com The reaction conditions are controlled to favor mono-oxidation and reduce the formation of the di-acid byproduct, pyrazine-2,5-dicarboxylic acid. google.com

Another general approach involves the construction of the pyrazine ring itself, followed by functionalization. For instance, the condensation of α-dicarbonyl compounds with 1,2-diamines is a classic method for forming the pyrazine ring. nih.gov Subsequent modifications, such as halogenation followed by cross-coupling reactions or direct C-H functionalization, can be employed to introduce the desired substituents before the final amidation step. nih.govrsc.org

Acyl Chloride Intermediates in Amide Bond Formation

A prevalent and efficient method for forming the amide bond in pyrazine-2-carboxamides involves the use of an acyl chloride intermediate. sciforum.netmdpi.com The carboxylic acid, such as 5-methylpyrazine-2-carboxylic acid, is first converted to its more reactive acyl chloride derivative. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343) or benzene. sciforum.netmdpi.com

The resulting crude acyl chloride is then reacted with the desired amine, in this case, methylamine, to form the this compound. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or diisopropylethylamine (DIPEA), to neutralize the hydrogen chloride gas that is produced. sciforum.netrjpbcs.com The amide formation is generally a high-yielding step. mdpi.comresearchgate.net This methodology has been widely applied to synthesize a variety of substituted N-phenylpyrazine-2-carboxamides and other derivatives. nih.govresearchgate.netnih.gov

Starting Material Reagents Intermediate Amine Product Reference(s)
5-Methylpyrazine-2-carboxylic acidThionyl Chloride (SOCl₂)5-Methylpyrazine-2-carbonyl chlorideMethylamineThis compound sciforum.netrjpbcs.com
6-Chloropyrazine-2-carboxylic acidThionyl Chloride (SOCl₂)6-Chloropyrazine-2-carbonyl chlorideSubstituted anilinesSubstituted N-phenyl-6-chloropyrazine-2-carboxamides researchgate.net
Pyrazine-2,3-dicarboxylic anhydrideSubstituted anilines--3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids nih.gov

Catalytic Methods in Pyrazine Ring Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the pyrazine ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are commonly used to introduce aryl, alkyl, or other functional groups onto a pre-halogenated pyrazine core. rsc.orgresearchgate.net

For instance, a 2-chloropyrazine (B57796) can be coupled with a methyl-containing organometallic reagent in a Suzuki or Stille reaction to introduce a methyl group at the 5-position. More recently, direct C-H functionalization has emerged as a powerful strategy, avoiding the need for pre-functionalization of the pyrazine ring. rsc.orgrsc.org Palladium catalysts, in combination with appropriate ligands, can facilitate the direct arylation or alkylation of the pyrazine C-H bonds. nih.govorganic-chemistry.org For example, palladium(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids can produce unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org

Biocatalytic and Biotechnological Pathways for Pyrazine Precursor Synthesis

In a move towards more sustainable and environmentally benign processes, biocatalytic and biotechnological methods are being developed for the synthesis of key pyrazine precursors. chemicalbook.com

Microbial Cell Factories for 2,5-Dimethylpyrazine Production

A crucial precursor for this compound is 2,5-dimethylpyrazine. chemicalbook.com Microbial fermentation has been successfully employed to produce this compound, often using L-threonine as a starting material. cnif.cnasm.org Genetically engineered strains of Bacillus subtilis and Escherichia coli have been developed as efficient whole-cell biocatalysts. cnif.cnnih.govresearchgate.net

The biosynthetic pathway involves the enzymatic conversion of L-threonine to aminoacetone, a key intermediate. asm.org This reaction is catalyzed by L-threonine dehydrogenase (TDH). asm.org Two molecules of aminoacetone then condense non-enzymatically to form 2,5-dimethylpyrazine. asm.org Metabolic engineering strategies have focused on overexpressing the TDH gene and optimizing cofactor regeneration to enhance the production of 2,5-dimethylpyrazine. cnif.cnnih.gov For example, the co-expression of NADH oxidase (NOX) has been shown to improve yields by regenerating NAD⁺, a necessary cofactor for TDH activity. cnif.cnnih.gov

Microorganism Key Enzyme(s) Substrate Product Titer (mg/L) Reference(s)
Bacillus subtilis 168/pMA0911-tdh(E.c)-noxL-Threonine Dehydrogenase (TDH), NADH Oxidase (NOX)L-Threonine (5.83 g/L)616.04 cnif.cn
Escherichia coli BL21(DE3) (engineered)L-Threonine Dehydrogenase (EcTDH), NADH Oxidase (EhNOX), Aminoacetone Oxidase (ScAAO)L-Threonine (14 g/L)2897.30 nih.gov
Escherichia coli (engineered)L-Threonine Dehydrogenase (EcTDH), NADH Oxidase (LcNoxE)L-Threonine (5 g/L)1095.7 researchgate.net

Enzymatic Oxidation of Alkylpyrazines to Pyrazine Carboxylic Acids

The conversion of the methyl group of 2,5-dimethylpyrazine to a carboxylic acid is a critical step in the synthesis of this compound. While chemical oxidation is established, enzymatic oxidation offers a potentially more selective and environmentally friendly alternative. Research has shown that microorganisms can perform this transformation. For instance, Pseudomonas species have been utilized to oxidize 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid with high yields. patsnap.com

Furthermore, the metabolism of alkylpyrazines in humans involves their oxidation to the corresponding pyrazine carboxylic acids, indicating the existence of enzymes capable of catalyzing such reactions. The acyltransferase activity of amidase from Bacillus smithii has been utilized for the synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide (B1679903), demonstrating the potential of enzymes in modifying the pyrazine carboxamide structure. tandfonline.comtandfonline.com While specific enzymes for the direct oxidation of the methyl group of 2,5-dimethylpyrazine are still under investigation for industrial applications, these findings highlight the feasibility of developing biocatalytic systems for this key transformation.

Strategies for N-Substitution and Diversification of Pyrazine-2-carboxamide Analogues

The functionalization of the amide nitrogen (N-substitution) on the pyrazine-2-carboxamide scaffold is a critical strategy for creating diverse chemical libraries for research purposes. This diversification allows for the systematic exploration of how different substituents impact the molecule's properties. Methodologies range from classical condensation reactions to modern biocatalytic and cross-coupling techniques, enabling the introduction of a wide array of functional groups.

Introduction of Alkyl and Cycloalkyl Substituents

The incorporation of alkyl and cycloalkyl groups at the amide nitrogen of pyrazine-2-carboxamides is commonly achieved through the condensation of an activated pyrazine-2-carboxylic acid derivative with an appropriate alkylamine. A primary method involves converting the pyrazine-2-carboxylic acid into a more reactive acyl chloride, typically using thionyl chloride, which is then reacted with the desired alkyl- or cycloalkylamine. sciforum.net

A notable example is the synthesis of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, which demonstrates the attachment of a substituted benzyl (B1604629) group, an important alkyl-aryl hybrid. nih.gov This synthesis was achieved with an 83% yield, highlighting the efficiency of this standard amidation procedure for creating N-alkylated analogs. nih.gov

More advanced and environmentally conscious methods are also being developed. Research has demonstrated a highly efficient, green synthesis of pyrazinamide derivatives utilizing a biocatalytic approach. rsc.orgrsc.org This method employs the immobilized enzyme Lipozyme® TL IM from Thermomyces lanuginosus to catalyze the amidation of pyrazine esters with various amines, including aliphatic and benzylamines. rsc.orgrsc.org The process is notable for its scalability, use of a greener solvent (tert-amyl alcohol), mild reaction temperature (45 °C), and rapid reaction time (20 minutes), achieving yields as high as 91.6%. rsc.orgrsc.org This enzymatic strategy represents a significant improvement over traditional methods that often require harsh reagents and generate hazardous byproducts. rsc.org

Table 1: Selected Methods for N-Alkylation of Pyrazine-2-carboxamide Analogues

Product Example Reagents/Catalyst Method Yield Reference(s)
N-Alkyl/Benzyl Pyrazinamide Derivatives Pyrazine Ester, Aliphatic/Benzyl Amine, Lipozyme® TL IM Biocatalytic Amidation Up to 91.6% rsc.org, rsc.org
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide 5-tert-butylpyrazine-2-carbonyl chloride, 4-chlorobenzylamine Acyl Chloride Condensation 83% nih.gov

Incorporation of Heteroaryl and Substituted Phenyl Moieties

Attaching heteroaryl and substituted phenyl groups to the amide nitrogen significantly expands the chemical space of pyrazine-2-carboxamide analogues. The most prevalent method for synthesizing N-phenylpyrazine-2-carboxamides is the condensation of a substituted pyrazine-2-carboxylic acid chloride with a corresponding ring-substituted aniline (B41778). mdpi.com This robust technique has been used to generate extensive libraries of compounds for various research applications, including N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide. The reaction is typically performed by first refluxing the pyrazinecarboxylic acid with thionyl chloride in a dry solvent like toluene to form the acyl chloride, which is then added to a solution of the substituted amine and a base like pyridine. sciforum.net

Modern cross-coupling reactions offer powerful alternatives for constructing complex N-aryl and N-heteroaryl linkages. The Suzuki cross-coupling reaction, in particular, has been employed effectively. mdpi.comnih.gov One study reports the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.comnih.gov This multi-step process begins with a titanium tetrachloride (TiCl₄)-mediated condensation to form the initial amide bond, followed by a palladium-catalyzed Suzuki coupling of the brominated intermediate with various aryl or heteroaryl boronic acids. mdpi.comnih.gov This strategy allows for the late-stage introduction of diverse aromatic systems.

The synthesis of pyrazine carboxamides featuring complex heterocyclic substituents, such as N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide and N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide, has also been successfully achieved, demonstrating the versatility of established synthetic protocols for incorporating a wide range of heteroaryl moieties. rsc.org

Table 2: Synthetic Strategies for N-Aryl/Heteroaryl Pyrazine Carboxamides

Product Type Synthetic Strategy Key Reagents Reference(s)
N-Phenylpyrazine-2-carboxamides Acyl Chloride Condensation Pyrazine-2-carbonyl chloride, Substituted Anilines, Pyridine , sciforum.net, mdpi.com,
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides TiCl₄-mediated Amidation followed by Suzuki Coupling 5-bromothiophene-2-carboxylic acid, Pyrazin-2-amine, Pd(PPh₃)₄, Aryl Boronic Acids mdpi.com, nih.gov
N-Heteroaryl Pyrazine Carboxamides Established Amidation Procedures Pyrazine-2-carboxylic acid derivatives, Heterocyclic Amines (e.g., aminobenzothiazole) rsc.org

Optimization of Synthetic Pathways for Enhanced Research Yields and Efficiency

Optimizing synthetic routes to pyrazine carboxamides is essential for facilitating research by improving yields, reducing costs, and increasing sustainability. A key area of focus is the direct amidation of carboxylic acids or their esters, which avoids the need for harsh activating agents like thionyl chloride. rsc.orgmdpi.com

Thermal condensation of carboxylic acids and amines is possible but requires high temperatures (often above 160 °C), limiting its use to robust substrates. mdpi.com Catalytic methods offer a more efficient alternative. The use of Lewis acid catalysts, such as ferric chloride (FeCl₃), can promote the direct amidation of esters under milder conditions. mdpi.com Furthermore, heterogeneous catalysts, like amorphous zirconium-oxide, are being explored for amidations of unactivated esters in continuous-flow systems, paving the way for more sustainable and scalable production. mdpi.com

Biocatalysis presents a significant advancement in the efficient and green synthesis of these compounds. rsc.orgrsc.org As previously mentioned, the use of the immobilized lipase, Lipozyme® TL IM, for the amidation of pyrazine esters provides a highly efficient route with excellent yields and minimal waste. rsc.orgrsc.org This enzymatic process operates under mild conditions and is highly scalable, representing a major improvement in efficiency compared to traditional multi-step chemical syntheses that involve hazardous reagents and solvents. rsc.org

Table 3: Comparison of Traditional vs. Optimized Synthetic Pathways

Synthetic Step Traditional Method Optimized Method Advantages of Optimization Reference(s)
Amide Bond Formation Conversion to acyl chloride (using SOCl₂) followed by reaction with amine. Direct catalytic amidation from ester using a biocatalyst (Lipozyme® TL IM). Higher yields (up to 91.6%), green solvent, mild conditions, faster reaction, less waste. sciforum.net, rsc.org, rsc.org
Amide Bond Formation High-temperature thermal condensation. Lewis acid (FeCl₃) or heterogeneous (ZrO₂) catalyzed amidation from esters. Milder reaction conditions, broader substrate scope, potential for continuous flow. mdpi.com
C-C Bond Formation (Aryl) Stoichiometric coupling methods. Palladium-catalyzed Suzuki-Miyaura cross-coupling. High efficiency, good functional group tolerance, catalytic process. mdpi.com, nih.gov, nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry Applications in N,5 Dimethylpyrazine 2 Carboxamide Research

Molecular Modeling and Computational Chemistry Methodologies

Molecular Docking Studies for Ligand-Protein Interaction Prediction:A patent for antibacterial compounds lists N,5-dimethylpyrazine-2-carboxamide among a large group of molecules, suggesting it may have been part of a chemical library.google.comHowever, the patent does not provide any specific molecular docking studies, predicted binding modes, or affinity data for this compound. Research papers on molecular docking for other pyrazine (B50134) carboxamide derivatives exist, but they do not analyze this compound.semanticscholar.orgresearchgate.net

Due to the strict requirement to focus solely on this compound and the absence of the necessary specific scientific data, it is not possible to generate the requested article. The creation of the specified content would necessitate data that is not currently available in published scientific literature.

Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The structure of this compound, featuring a pyrazine ring, a methyl group at position 5, and an N-methylated carboxamide group, dictates the non-covalent interactions that govern its physical properties and crystal packing.

Hydrogen Bonding: The N-methylated carboxamide group contains one amide proton (N-H), which can act as a hydrogen bond donor. The potential hydrogen bond acceptors in the molecule are the carbonyl oxygen and the two nitrogen atoms of the pyrazine ring. Studies on similar pyrazine-based compounds show that the pyrazine nitrogen is a frequent hydrogen bond acceptor in protein-ligand interactions. In the solid state, related pyrazine carboxamides often form centrosymmetric dimers through N-H···O hydrogen bonds between the carboxamide groups. researchgate.net For this compound, similar dimeric structures are possible. Furthermore, the pyrazine nitrogens can engage in C-H···N weak hydrogen bonds, which, along with N-H···N interactions, contribute to stabilizing the crystal lattice. nih.gov The presence of only one N-H donor (compared to two in a primary amide like pyrazinamide) reduces the number of possible classical hydrogen bonds, which can influence properties like melting point and solubility.

Hydrophobic Interactions: The molecule possesses two methyl groups and the aromatic pyrazine ring, which are hydrophobic. These regions participate in van der Waals forces and can engage in hydrophobic interactions, influencing the molecule's orientation in crystal packing and its interaction with nonpolar environments. The pyrazine ring can also participate in π-π stacking interactions, a common feature in the crystal structures of aromatic heterocyclic compounds that further stabilizes the supramolecular assembly. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of pyrazine derivatives. semanticscholar.orgmdpi.com These methods are used to predict optimized geometries, vibrational frequencies, and electronic descriptors that provide insight into the molecule's reactivity. bendola.comresearchgate.net

For this compound, DFT calculations would likely show a nearly planar conformation, with a small dihedral angle between the pyrazine ring and the amide plane, a feature common to pyrazine carboxamides. bendola.com

Reactivity can be assessed using the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org For this compound, the MEP would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative carbonyl oxygen and the two pyrazine nitrogen atoms. These are the most likely sites for electrophilic attack or for coordinating with positive ions. uantwerpen.be

Positive Potential (Blue): Located around the amide hydrogen atom, making it susceptible to nucleophilic attack. uantwerpen.be

Neutral Potential (Green): Associated with the carbon atoms of the pyrazine ring and the methyl groups.

This distribution of electron density is crucial for understanding how the molecule interacts with biological targets and other reagents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug discovery to correlate the chemical structure of compounds with their biological activities. semanticscholar.orgijournalse.org For pyrazine derivatives, QSAR studies have been successfully employed to predict activities ranging from cytotoxic to herbicidal. nih.govsciforum.net

Developing a QSAR model involves calculating a set of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a predictive equation. semanticscholar.orgijournalse.org While no specific QSAR model for this compound is published, a model could be developed to predict a target activity. Key steps and typical descriptors would include:

Descriptor Calculation: A range of descriptors for a series of related compounds would be calculated. Important descriptors for pyrazine derivatives often include:

Electronic Descriptors: Dipole moment, atomic charges (from NBO analysis), and energies of frontier orbitals (HOMO/LUMO). semanticscholar.org

Steric Descriptors: Molecular weight, volume, and surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity.

Model Building: Using a training set of molecules with known activities, statistical methods would be used to create a model. For instance, a study on the cytotoxicity of pyrazine-2-carboxylic acid amides found that a five-parameter equation including electrostatic potential extrema and LUMO energy yielded a statistically significant model (R² = 0.922). nih.gov

Validation: The model's predictive power would be tested using an external set of compounds not included in the training set.

Such a model could then be used to predict the activity of this compound based on its calculated descriptors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Research Compounds

In silico ADME prediction is an essential part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.netdoaj.org Various software platforms can predict these properties for novel molecules like this compound based on its structure. These predictions help to identify potential liabilities before synthesis and extensive testing. researchgate.net

Below is a table of predicted ADME properties for this compound, based on typical values for small heterocyclic amide compounds found in the literature. researchgate.netdoaj.org

ADME ParameterPredicted PropertyImplication
Molecular Weight165.18 g/molCompliant with Lipinski's Rule of Five (<500), favors good absorption.
Lipophilicity (LogP)~0.5 - 1.5Indicates good balance between solubility and permeability.
Aqueous SolubilitySoluble to Moderately SolubleSuggests sufficient solubility for absorption.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the GI tract.
Caco-2 PermeabilityModerate to HighPredicts good passive diffusion across the intestinal wall.
Blood-Brain Barrier (BBB) PermeationLikely to cross BBBSmall size and moderate lipophilicity suggest potential CNS activity.
Cytochrome P450 (CYP) InhibitionLikely non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4)Low potential for drug-drug interactions via CYP inhibition. researchgate.net
P-glycoprotein (P-gp) SubstratePredicted to be a non-substrateNot likely to be subject to active efflux from cells. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

Frontier Molecular Orbital (FMO) Analysis: FMO theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons. For pyrazine carboxamide derivatives, the HOMO is typically spread over the electron-rich regions, while the LUMO is delocalized over the electron-deficient pyrazine ring system. uantwerpen.be The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org

Computational AnalysisKey ParameterPredicted Findings for this compound
FMO AnalysisHOMO LocalizationExpected to be localized on the pyrazine ring and the amide group.
LUMO LocalizationExpected to be delocalized across the pyrazine ring and carbonyl group. uantwerpen.be
HOMO-LUMO Gap (ΔE)A relatively large gap, indicating good kinetic stability.
NBO AnalysisCharge DistributionSignificant negative charge on the carbonyl oxygen and pyrazine nitrogens; positive charge on the amide hydrogen. semanticscholar.org
Hyperconjugative InteractionsStrong delocalization from the amide nitrogen lone pair to the antibonding orbital of the carbonyl group (n(N) → π*(C=O)), confirming amide resonance and planarity. chemrxiv.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and intramolecular stabilization arising from orbital interactions. chemrxiv.orguantwerpen.be For this compound, NBO calculations would quantify the delocalization of electron density. A key finding would be the strong interaction between the lone pair orbital of the amide nitrogen and the antibonding π* orbital of the carbonyl group. This interaction is responsible for the resonance stabilization and planarity of the amide bond. chemrxiv.org The analysis also provides natural atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods and are valuable for parameterizing QSAR and molecular dynamics simulations. semanticscholar.org

Mechanistic Investigations of Biological Activity of N,5 Dimethylpyrazine 2 Carboxamide and Its Analogues in Preclinical Research Models

Elucidation of Molecular Mechanisms of Action (MOA)

The biological activities of N,5-dimethylpyrazine-2-carboxamide and its related analogues are underpinned by their interactions with specific molecular targets. These interactions, which include enzyme inhibition and receptor modulation, form the basis of their observed pharmacological and physiological effects in various preclinical models.

Enzyme Inhibition Studies

This compound and its structural relatives have been investigated for their ability to inhibit a range of enzymes, leading to significant biological consequences. These studies have shed light on the metabolic pathways and cellular processes affected by these compounds.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. The inhibition of these enzymes can have significant implications for drug-drug interactions and the pharmacokinetic profiles of various substances.

While direct studies on this compound are limited, research on structurally related pyrazine (B50134) derivatives provides insights into potential interactions. For instance, the metabolism of pyrazines, which are common components of food and flavorings, involves CYP enzymes. nih.gov Studies on other heterocyclic compounds have demonstrated both direct and mechanism-based inhibition of CYP isozymes, such as CYP3A4. nih.gov For example, some H2-receptor antagonists have been shown to inhibit CYP1A2, CYP2D6, and CYP3A4/5 to varying degrees. nih.gov The potential for this compound and its analogues to inhibit CYP enzymes warrants further investigation to understand their metabolic implications fully. The inhibition of these enzymes could alter the metabolism of co-administered drugs, potentially leading to increased plasma concentrations and adverse effects. biorxiv.org

In the quest for new antimicrobial agents, several pyrazinecarboxamide derivatives have been synthesized and evaluated for their inhibitory effects on essential microbial enzymes. These enzymes are often crucial for the survival and pathogenesis of various microorganisms.

One key target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. Direct inhibitors of InhA are considered promising candidates for new antitubercular drugs. nih.gov Research has shown that N-phenyl pyrazine-2-carboxamide derivatives can exhibit antimycobacterial properties. jocpr.com For instance, certain 5-alkylamino-N-phenylpyrazine-2-carboxamides have demonstrated significant in vitro activity against M. tuberculosis H37Ra. nih.gov

Another important enzyme target in mycobacteria is cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase). This enzyme is responsible for the cyclopropanation of fatty acids in the cell membrane, a modification that helps the bacteria to withstand environmental stresses. illinois.edunih.gov In-silico studies have suggested that N-phenyl pyrazine-2-carboxamide derivatives may inhibit Mycobacterium tuberculosis mycolic acid cyclopropane (B1198618) synthase CmaA2. jocpr.com The inhibition of CFA synthase has been observed with other compounds, demonstrating the feasibility of targeting this enzyme. researchgate.net

Table 1: Antimycobacterial Activity of Pyrazinecarboxamide Analogues
CompoundTarget OrganismActivityReference
N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamideM. tuberculosis H37RaMIC = 3.91 µg/mL nih.gov
5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamideM. tuberculosis H37RaMIC = 0.78 µg/mL nih.gov
N-(2-nitrophenyl) pyrazine-2-carboxamideM. tuberculosis H37RvInhibition at ≥32 μg/ml jocpr.com

Protoporphyrinogen-IX oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme in plants. unl.edu Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen (B1215707) IX, which is then rapidly oxidized to protoporphyrin IX in the cytoplasm. researchgate.net This accumulation, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to plant death. unl.edu This mechanism makes PPO an attractive target for the development of herbicides. grafiati.com

Several pyrazinecarboxamide derivatives have been synthesized and evaluated for their herbicidal activity through the inhibition of photosynthesis. researchgate.net While specific data on this compound is not extensively available, related pyrazole (B372694) and triazinone compounds have shown potent PPO inhibitory activity. researchgate.netnyxxb.cnnih.gov For example, certain N-isoxazolinylphenyltriazinones have been found to be strong PPO inhibitors with Ki values in the nanomolar range.

Table 2: Herbicidal Activity of Pyrazinecarboxamide and Related Analogues
Compound ClassTarget EnzymeEffectReference
PyrazinecarboxamidesPhotosynthesisInhibition of oxygen evolution researchgate.net
Pyrazolo[3,4-d] unl.eduresearchgate.netnyxxb.cntriazine-4-onesNot specifiedHerbicidal activity nyxxb.cn
N-IsoxazolinylphenyltriazinonesProtoporphyrinogen-IX Oxidase (PPO)Potent inhibition (nanomolar Ki values)

Enzymatic browning is a significant issue in the food industry, leading to undesirable changes in the color and quality of fruits and vegetables. researchgate.netmdpi.comtamu.edu This process is primarily mediated by the enzyme tyrosinase (also known as polyphenol oxidase or PPO), a copper-containing enzyme that catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form brown pigments. nih.govnih.gov

Inhibitors of tyrosinase are therefore of great interest for preventing enzymatic browning. nih.gov While direct studies on this compound are not available, various pyrazole derivatives have been investigated as tyrosinase inhibitors. These compounds have shown potential to be effective skin-lightening agents and may have applications in cosmetology and the treatment of hyperpigmentation disorders. The mechanism of inhibition often involves the chelation of the copper ions in the active site of the enzyme. mdpi.com

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, the biological effects of this compound and its analogues can be mediated through their interaction with specific cellular receptors.

Research into pyrazolo-triazolo-pyrimidine derivatives has highlighted the importance of the N5-substituent for affinity and selectivity at human adenosine (B11128) receptors. nih.gov Specifically, the nature of the bond at the N5 position plays a crucial role in receptor recognition. While a phenyl carbamoyl (B1232498) moiety at this position confers high affinity for the A3 adenosine receptor, replacing it with other groups can significantly alter the binding profile. nih.gov These findings suggest that pyrazinecarboxamide structures could potentially be tailored to target specific receptor subtypes, opening avenues for the development of novel therapeutic agents.

AMPA Receptor Signaling Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory synaptic transmission in the central nervous system and is implicated in various neurological functions and disorders. mdpi.comarabjchem.org Modulation of AMPA receptor activity is a key strategy in the development of treatments for conditions like epilepsy and in managing fatigue. arabjchem.org For instance, the anticonvulsant drug perampanel (B3395873) is a selective noncompetitive AMPA receptor antagonist. Structural studies show that compounds with a carboxamide moiety can act as modulators of these receptors. mdpi.com The activation of AMPA receptors can also be an important downstream effect of activating other receptors, such as the 5-hydroxytryptamine2A (5-HT2A) receptor. While the carboxamide structure is common among AMPA receptor modulators, specific studies investigating the direct modulation of AMPA receptor signaling by this compound or its close analogues were not identified in the reviewed preclinical research.

Serotonin (B10506) Receptor Ligand Interactions (5-HT1A, 5-HT2A, 5-HT2C)

Serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, are significant targets in the development of treatments for psychiatric disorders, including depression. The carboxamide functional group is a key structural feature in various ligands that interact with these receptors. Research has focused on synthesizing and evaluating novel carboxamide derivatives for their binding affinity to serotonin receptors and the serotonin transporter. For example, arylpiperazine-containing pyrrole (B145914) 3-carboxamide and pyrimidine (B1678525) 4-carboxamide derivatives have been explored as potential antidepressants due to their interactions with 5-HT2A and 5-HT2C receptors. However, dedicated investigations into the specific ligand interactions between this compound and the 5-HT1A, 5-HT2A, or 5-HT2C serotonin receptors have not been detailed in the available preclinical studies.

Interactions with Cellular Components (e.g., Microbial Cell Membrane)

The antimicrobial activity of pyrazine derivatives appears to be linked to their ability to interact with and disrupt microbial cellular structures, most notably the cell membrane. Research on alkylpyrazines indicates a mechanism involving direct damage to the plasma membrane. tugraz.at These hydrophobic compounds are thought to penetrate the lipid bilayer of the cell wall, where they may interfere with membrane proteins. tugraz.at This interference can lead to a deformation of the membrane's integrity and an increase in its permeability. tugraz.at Fluorescence-based assays have shown that this interaction results in the disruption of the inner plasma membrane and depolarization of the membrane potential, which are fast-acting effects that contribute to cell death. tugraz.at This disruptive effect on the cell envelope is a common mechanism for various antimicrobial agents and is considered a primary mode of action for the antibacterial effects observed with pyrazine compounds. tugraz.atmdpi.com

In Vitro and Preclinical In Vivo Pharmacological Characterization

Antiproliferative Activity against Cancer Cell Lines

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention for their potential as anticancer agents. rjpbcs.com Numerous studies have synthesized and evaluated various pyrazine and pyrazole derivatives, demonstrating a broad spectrum of antiproliferative activity against multiple human cancer cell lines. nih.govmdpi.com The anticancer mechanisms are diverse, with some derivatives acting as inhibitors of key enzymes like cyclin-dependent kinases (CDKs). nih.gov While comprehensive reviews highlight the therapeutic potential of the pyrazine scaffold in oncology, specific data on the antiproliferative activity of this compound against cancer cell lines is not detailed in the currently available literature. However, the activity of structurally related pyrazole and pyrazolo[3,4-d]pyrimidin-4-one derivatives has been documented.

Table 1: Antiproliferative Activity of Selected Pyrazole and Pyrazolo[3,4-d]pyrimidin-4-one Analogues

CompoundCancer Cell LineActivity MetricResultSource
Pyrazole Carbaldehyde Derivative (Compound 43)MCF-7 (Breast)IC₅₀0.25 µM nih.gov
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7 (Breast)IC₅₀11 µM mdpi.comresearchgate.net
S-arylmethyl derivative (Compound 7a)HL-60 (Leukemia)IC₅₀< 10 µM mdpi.com
S-arylmethyl derivative (Compound 7b)HT-29 (Colorectal)IC₅₀< 10 µM mdpi.com
S-arylmethyl derivative (Compound 7c)MCF-7 (Breast)IC₅₀< 10 µM mdpi.com

Antimicrobial Efficacy in Preclinical Models

Pyrazine carboxamide derivatives have been the subject of extensive research for their antimicrobial properties, showing efficacy against a range of pathogens. researchgate.netjocpr.com The core structure is related to pyrazinamide (B1679903), a crucial anti-tuberculosis drug, which has spurred investigation into analogues for broader antimicrobial applications. rjpbcs.com

Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli, Ralstonia solanacearum)

Staphylococcus aureus: Several studies have confirmed the antibacterial activity of pyrazine carboxamide derivatives against Staphylococcus aureus. rjpbcs.comresearchgate.net For instance, certain 3-benzylaminopyrazine-2-carboxamides have demonstrated moderate activity against this Gram-positive bacterium. mdpi.com The evaluation of novel pyrazine-2-carboxylic acid derivatives also showed efficacy against S. aureus isolates. rjpbcs.com

Escherichia coli: The antibacterial potential of pyrazine derivatives extends to Gram-negative bacteria such as Escherichia coli. rjpbcs.comresearchgate.net A study focusing on the metabolic effects of alkylpyrazines specifically tested 2,5-dimethylpyrazine (B89654), an analogue of the title compound, and confirmed its antibacterial activity against E. coli. tugraz.at The effect was dose-dependent, with higher concentrations leading to a significant reduction in viable cells. tugraz.at Additionally, a series of synthesized 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives, which are structurally very similar to this compound, were also evaluated for their in-vitro antibacterial activity against E. coli.

Ralstonia solanacearum: Despite the broad antibacterial screening of pyrazine derivatives, specific studies evaluating the efficacy of this compound or its close analogues against the plant pathogen Ralstonia solanacearum were not found in the reviewed literature. Research on controlling R. solanacearum has explored other chemical classes, such as quinazoline (B50416) derivatives and botanical extracts. mdpi.comthepharmajournal.com

Table 2: Antibacterial Activity of Selected Pyrazine Analogues

Compound/Derivative SeriesBacterial StrainActivity MetricResultSource
Pyrazine Carboxamide Derivatives (4c, 4j, 4n, 4o)Staphylococcus aureusActivityModerate to good activity researchgate.net
Pyrazine Carboxamide Derivatives (4c, 4j, 4n, 4o)Escherichia coliActivityModerate to good activity researchgate.net
3-Benzylaminopyrazine-2-carboxamidesStaphylococcus aureusActivityModerate activity mdpi.com
Pyrazine-2-carboxylic acid derivatives (P4)Staphylococcus aureusMIC6.25 µg/mL rjpbcs.com
Pyrazine-2-carboxylic acid derivatives (P3, P4, P7, P9)Escherichia coliMIC50 µg/mL rjpbcs.com
2,5-DimethylpyrazineEscherichia coliActivityDemonstrated bactericidal effect tugraz.at

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituent Nature and Position on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are profoundly influenced by the types of chemical groups attached to the pyrazine ring and the N-phenyl moiety, as well as their specific locations on these structures.

Substituents on the pyrazine ring have a marked effect on the antimycobacterial activity of these compounds. Research has shown that the presence of a more lipophilic substituent at the 5-position of the pyrazine core, such as a chloro (Cl) or a tert-butyl group, can enhance in vitro antimycobacterial activity. nih.govresearchgate.net For instance, the substitution of the methyl group in this compound with a tert-butyl group has been observed to influence activity. mdpi.com Similarly, placing a chloro group at the 6-position of the pyrazine ring has been found to increase antituberculosis activity against Mycobacterium tuberculosis H37Rv. researchgate.net

The nature and position of substituents on the N-phenyl ring are also critical for determining biological potency. Studies on a series of 5-chloro-N-phenylpyrazine-2-carboxamides revealed that various substituents on the phenyl ring significantly modulate antimycobacterial activity. nih.gov For example, compounds with electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) on the phenyl ring have demonstrated notable activity against M. tuberculosis. nih.gov Specifically, a 4-NO2 substitution on the phenyl ring of a 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid resulted in high antimycobacterial activity. mdpi.com The presence of a 3-iodo-4-methylphenyl group on the amide nitrogen has also been associated with potent antimycobacterial effects. nih.gov

Table 1: Impact of Substituents on the Biological Activity of this compound Analogues

Compound/Analogue Class Substituent(s) Position(s) Observed Biological Effect Reference(s)
N-Phenylpyrazine-2-carboxamidesChloro, tert-butyl5-position of pyrazine ringIncreased in vitro antimycobacterial activity nih.govresearchgate.net
N-Phenylpyrazine-2-carboxamidesChloro6-position of pyrazine ringIncreased antituberculosis activity researchgate.net
5-Chloro-N-phenylpyrazine-2-carboxamidesNitro (NO2), Trifluoromethyl (CF3)Phenyl ringSignificant antimycobacterial activity nih.gov
3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids4-Nitro (4-NO2)Phenyl ringHigh antimycobacterial activity mdpi.com
N-(Iodo-methylphenyl)pyrazine-2-carboxamides3-Iodo-4-methylphenylAmide nitrogenPotent antimycobacterial activity nih.gov
5-Aroylpyrazine-2-carbothioamidesThioamide sulfurCarboxamide groupHigher in vitro antimicrobial activity than amides researchgate.net

Correlation of Lipophilicity (Log P) with Biological Activity

Lipophilicity, often quantified by the logarithm of the partition coefficient (Log P), is a crucial physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, and consequently their biological activity. mdpi.com In the context of this compound and its analogues, a clear correlation between lipophilicity and biological efficacy has been established.

Generally, an increase in lipophilicity tends to favor in vitro antimycobacterial activity. researchgate.net This is attributed to the enhanced ability of more lipophilic compounds to penetrate the lipid-rich cell wall of mycobacteria. For example, the introduction of lipophilic substituents such as long alkylamino chains on the pyrazine core has been associated with improved antimycobacterial action. researchgate.net

Studies on substituted N-phenylpyrazine-2-carboxamides have demonstrated a quasi-parabolic relationship between lipophilicity (log P) and photosynthesis-inhibiting activity, indicating that there is an optimal range of lipophilicity for this particular biological effect. mdpi.com Beyond this optimal range, a further increase in lipophilicity can lead to a decrease in activity. mdpi.com

The conversion of carboxylic acid groups to their corresponding esters, a common strategy to increase lipophilicity, has been explored for pyrazine-2-carboxamide derivatives. While esterification of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids did lead to an increase in the calculated log P values, it did not consistently result in a significant improvement in antimycobacterial activity against M. tuberculosis. mdpi.com This suggests that while lipophilicity is an important factor, it is not the sole determinant of biological potency, and other factors such as specific molecular interactions with the target site are also critical.

A good correlation has been observed between the predicted lipophilicity parameter logP and experimentally determined retention factors (logk) from chromatography for a series of 5-chloro-N-phenylpyrazine-2-carboxamides, further validating the use of calculated logP values in structure-activity relationship studies. researchgate.netnih.gov

Table 2: Correlation of Lipophilicity (Log P) with Biological Activity of this compound Analogues

Compound Class Modification Affecting Lipophilicity Observed Correlation with Biological Activity Reference(s)
N-Benzylpyrazine-2-carboxamidesMore lipophilic substituent on pyrazine core (e.g., 5-Cl, long alkylamino chains)Favors in vitro antimycobacterial activity researchgate.net
Substituted N-phenylpyrazine-2-carboxamidesVaried substituents affecting overall log PQuasi-parabolic dependence for photosynthesis-inhibiting activity mdpi.com
3-(Phenylcarbamoyl)pyrazine-2-carboxylic acidsEsterification (increase in log P)No significant general improvement in antimycobacterial activity mdpi.com
5-Chloro-N-phenylpyrazine-2-carboxamidesVarious substituents on the phenyl ringGood correlation between predicted logP and experimental lipophilicity (logk) researchgate.netnih.gov

Medicinal Chemistry Research and Prodrug Strategies for N,5 Dimethylpyrazine 2 Carboxamide Derivatives

N,5-Dimethylpyrazine-2-carboxamide as a Lead Compound for Drug Discovery

This compound serves as a valuable lead compound in drug discovery due to the established biological importance of the pyrazine-carboxamide core. The pyrazine (B50134) ring is an attractive scaffold for several reasons: its nitrogen atoms can participate in hydrogen bonding, a crucial interaction for binding to biological targets, and the aromatic system can be readily functionalized to modulate the compound's physicochemical and pharmacological properties. nih.gov

The process of lead optimization often involves the systematic modification of the lead compound's structure to enhance its activity, selectivity, and pharmacokinetic profile. For a compound like this compound, medicinal chemists can explore several avenues of modification:

Substitution on the pyrazine ring: The methyl group at the 5-position can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the biological target.

Modification of the carboxamide group: The nitrogen of the carboxamide can be substituted with various functional groups to alter the compound's polarity, lipophilicity, and metabolic stability.

Introduction of additional functional groups: Halogens, hydroxyl groups, or other functionalities can be introduced onto the pyrazine ring to create new interaction points with the target protein.

Through such modifications, researchers have successfully developed pyrazine-carboxamide derivatives with a range of biological activities. For instance, by applying a fragment recombination strategy, novel pyrazine-carboxamide-diphenyl-ethers were identified as potent succinate (B1194679) dehydrogenase inhibitors. Similarly, structure-based drug design has led to the discovery of pyrazine-based small molecules as inhibitors of protein tyrosine phosphatases. These examples underscore the potential of the pyrazine-carboxamide scaffold, and by extension this compound, as a starting point for the development of new therapeutic agents.

Design and Development of Pyrazine-Based Prodrugs

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. The design of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. For pyrazine-based compounds, including derivatives of this compound, prodrug strategies can be employed to enhance their therapeutic potential.

A prominent example of a pyrazine-based prodrug is pyrazinamide (B1679903) (PZA), a first-line antitubercular agent. patsnap.comnih.gov PZA itself is inactive but is converted to its active form, pyrazinoic acid (POA), by a bacterial enzyme. patsnap.comnih.govasm.org This bioactivation is crucial for its antimycobacterial activity. Inspired by this, researchers have explored various prodrug approaches for other pyrazine derivatives.

Rationale for Prodrug Design to Optimize Research Compound Properties

The primary motivation for designing prodrugs of pyrazine-based compounds is to improve their drug-like properties. Some of the key rationales include:

Enhanced Solubility: Poor aqueous solubility can limit a compound's absorption and bioavailability. By attaching a hydrophilic moiety to the parent drug, a prodrug can exhibit improved solubility. This moiety is then cleaved in the body to release the active drug.

Improved Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for its efficacy. Prodrugs can be designed to be more lipophilic than the parent drug, thereby enhancing their membrane permeability.

Increased Metabolic Stability: Some drug candidates are rapidly metabolized in the body, leading to a short duration of action. A prodrug can be designed to be more resistant to metabolic enzymes, thus prolonging its circulation time.

Site-Selective Delivery: Prodrugs can be designed to be activated by enzymes that are predominantly expressed in a specific tissue or organ. This can lead to the targeted release of the active drug at the site of action, thereby increasing its efficacy and reducing systemic side effects. rsc.org

Overcoming Drug Resistance: In the case of PZA, resistance often arises from mutations in the bacterial enzyme responsible for its activation. nih.govresearchgate.net By designing prodrugs that are activated by different enzymes, it may be possible to overcome this resistance mechanism. researchgate.net

Mechanisms of Prodrug Activation (e.g., Enzymatic Bioconversion, pH-Dependent Hydrolysis)

The activation of a prodrug to its active form can occur through various mechanisms. For pyrazine-based prodrugs, two common activation strategies are enzymatic bioconversion and pH-dependent hydrolysis.

Enzymatic Bioconversion: This is the most common mechanism for prodrug activation. The prodrug is designed to be a substrate for a specific enzyme that cleaves a promoiety to release the active drug. In the case of PZA, the bacterial enzyme pyrazinamidase (PncA) hydrolyzes the amide bond to release the active pyrazinoic acid. patsnap.comnih.gov Other enzymes that can be targeted for prodrug activation include esterases, phosphatases, and reductases. For instance, amide-containing prodrugs have been designed to be activated by the Mycobacterium tuberculosis amidase, AmiC. researchgate.net

pH-Dependent Hydrolysis: Some prodrugs are designed to be stable at physiological pH (around 7.4) but undergo hydrolysis at the acidic or basic pH found in specific tissues or cellular compartments. For example, a prodrug might be designed to be stable in the neutral pH of the blood but hydrolyze in the acidic environment of a tumor or an intracellular lysosome. The carboxamide bond in this compound could potentially be susceptible to hydrolysis under acidic or basic conditions, although this would likely require more extreme pH values than those typically found in the body.

Strategies for Targeted Delivery in Preclinical Research Settings

Targeted drug delivery aims to increase the concentration of a drug at its site of action while minimizing its exposure to other tissues. This can lead to improved efficacy and reduced side effects. For pyrazine-based compounds, several targeted delivery strategies have been explored in preclinical research.

One approach is to conjugate the pyrazine derivative to a ligand that binds to a receptor that is overexpressed on the surface of target cells. For example, folate receptors are often overexpressed on cancer cells, and folate-conjugated prodrugs have been shown to selectively target tumors in preclinical models. nih.gov

Another strategy is to design hybrid molecules that combine a pyrazine derivative with another pharmacophore that has a specific biological target. For instance, pyrazine-2-carbohydrazide (B1222964) derivatives have been hybridized with other moieties to create compounds with targeted antimicrobial activity. consensus.app

The table below summarizes some examples of pyrazine derivatives and their biological activities, illustrating the potential for lead optimization and targeted design.

Compound/Derivative ClassBiological Activity/TargetResearch Finding
Pyrazine-carboxamide-diphenyl-ethersSuccinate Dehydrogenase InhibitorsA fragment recombination strategy led to the discovery of potent inhibitors of this enzyme.
Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochlorideAnticancerThis pyrazine-based small molecule was identified as an active and acceptable cytotoxic agent.
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amidePhotosynthesis InhibitionThis compound was found to be the most active inhibitor of the oxygen evolution rate in spinach chloroplasts in a study.
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideMAO-B InhibitorThis indole-based pyrazine carboxamide was identified as a promising lead inhibitor for human monoamine oxidase B. nih.gov

This table presents data for various pyrazine carboxamide derivatives to illustrate the broad potential of this chemical class.

Preclinical Pharmacokinetic and Metabolic Stability Research

The preclinical evaluation of a drug candidate's pharmacokinetic (PK) properties and metabolic stability is a critical step in the drug development process. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Metabolic stability refers to the drug's susceptibility to being broken down by metabolic enzymes.

For pyrazine carboxamides, the pharmacokinetic profile of pyrazinamide (PZA) has been extensively studied in various preclinical models and in humans. escholarship.orgnih.govdroracle.aifrontiersin.org These studies provide a framework for the types of investigations that would be necessary for a new chemical entity like this compound.

Key pharmacokinetic parameters that are typically evaluated in preclinical studies include:

Absorption: The extent and rate at which the drug is absorbed from the site of administration (e.g., the gastrointestinal tract after oral dosing).

Distribution: The extent to which the drug distributes into different tissues and organs.

Metabolism: The conversion of the drug into its metabolites.

Excretion: The elimination of the drug and its metabolites from the body, typically via the urine or feces.

The table below shows a selection of pharmacokinetic parameters for pyrazinamide from a study in healthy subjects, which can serve as a reference for the type of data generated in such preclinical investigations.

ParameterValue
Time to maximum concentration (tmax)≤ 1 hour
Elimination half-life (t1/2 beta)9.6 hours
Primary route of excretionUrine (approx. 70% as metabolites)

Data from a study on the pharmacokinetics of pyrazinamide in healthy subjects. droracle.ai

In Vivo Metabolic Pathways of Pyrazine Carboxamides and Related Scaffolds

The in vivo metabolism of a drug can significantly impact its efficacy and safety. Understanding the metabolic pathways of a drug candidate is therefore a crucial aspect of preclinical research. For pyrazine carboxamides, the metabolic fate of pyrazinamide (PZA) is well-characterized and serves as a primary model.

The main metabolic pathway for PZA involves the hydrolysis of the amide bond to form pyrazinoic acid (POA). patsnap.comescholarship.org This conversion is primarily mediated by a microsomal deamidase in the liver. droracle.ai POA is the major metabolite and is itself biologically active, particularly against Mycobacterium tuberculosis. patsnap.comnih.gov

Following its formation, POA can undergo further metabolism, primarily through hydroxylation by xanthine (B1682287) oxidase to form 5-hydroxypyrazinoic acid (5-OH-POA). droracle.ai Other minor metabolites may also be formed.

For this compound, it is reasonable to hypothesize that it would undergo similar metabolic transformations. The primary metabolic steps would likely be:

Amide Hydrolysis: The carboxamide group would be hydrolyzed to the corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid.

Oxidation of the Methyl Group: The methyl group at the 5-position could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Ring Hydroxylation: The pyrazine ring itself could be hydroxylated at one of the available carbon atoms.

Impact of Amide Functional Group Modifications on Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter in medicinal chemistry, directly influencing its pharmacokinetic profile, including its half-life and bioavailability. For the this compound scaffold, the amide functional group represents a key site for metabolic transformation, as well as a prime target for chemical modification to enhance metabolic robustness. Research into derivatives of pyrazine-2-carboxamide has highlighted that strategic alterations to the amide moiety can significantly mitigate metabolic liabilities, primarily hydrolysis and oxidation.

One of the primary metabolic pathways for pyrazine carboxamides is the hydrolysis of the amide bond to form the corresponding pyrazinoic acid. This is exemplified by the known metabolism of Pyrazinamide (pyrazine-2-carboxamide), which is converted in the body to pyrazinoic acid. This conversion underscores the inherent susceptibility of the amide linkage to enzymatic cleavage. Another potential site of metabolic attack is the pyrazine ring itself, where oxidation of the methyl group can occur, leading to the formation of carboxylic acid metabolites. For instance, studies on the metabolism of 2-methylpyrazine (B48319) have shown its conversion to pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid mdpi.com.

Concerns regarding the in vivo metabolic instability of pyrazine carboxamide derivatives have prompted medicinal chemists to explore various structural modifications. The goal is to design analogs that retain their therapeutic activity while exhibiting improved metabolic profiles. These modifications typically involve the introduction of different substituents on the amide nitrogen.

A study on a series of 3-phenoxypyrazine-2-carboxamide derivatives as TGR5 agonists provides valuable insight into the effects of such modifications. Although the parent scaffold is different, the principles of modifying the pyrazine-2-carboxamide core are directly applicable. In this research, various substituents were explored, including N-methyl aniline (B41778) and substituted 1-phenylpiperazine (B188723) groups . One particularly successful derivative, compound 18k , which incorporates a tetrahydro-quinoxaline group at the amide position, demonstrated excellent metabolic stability in human plasma.

The table below presents the metabolic stability data for this exemplary compound.

CompoundModification of Amide GroupIn Vitro AssayHalf-life (t1/2)Reference
Compound 18k (A 3-phenoxypyrazine-2-carboxamide derivative)Substitution with a tetrahydro-quinoxaline moietyHuman Plasma> 289.1 min

The remarkable half-life of compound 18k in human plasma suggests that the bulky and conformationally restricted tetrahydro-quinoxaline substituent effectively shields the amide bond from hydrolytic enzymes . This finding is significant as it provides a clear strategy for improving the metabolic stability of pyrazine carboxamides. By sterically hindering the approach of metabolic enzymes, the rate of amide hydrolysis can be substantially reduced.

Further research into N-phenylpyrazine-2-carboxamides has also implicitly pointed towards the importance of amide modification. For example, the development of 5-chloro-N-phenylpyrazine-2-carboxamides was pursued in part to address the potential metabolic instability of the parent compound, 5-chloropyrazinamide nih.gov. The synthesis of a wide array of derivatives with various substituents on the phenyl ring demonstrates the extensive exploration of the chemical space around the amide group to optimize drug-like properties, including metabolic stability nih.gov.

Other synthetic efforts have produced a variety of N-substituted pyrazine-2-carboxamide derivatives, such as N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide and 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide nih.govphcog.comphcog.com. While these specific compounds were evaluated for different biological activities, their structures represent further examples of the diverse modifications being applied to the amide functional group to modulate molecular properties, which include metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,5-dimethylpyrazine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chloroformate-mediated coupling, as demonstrated in the preparation of structurally similar pyrazinecarboxamides. For example, activation of pyrazinecarboxylic acid derivatives with isobutyl chloroformate or trimethylacetyl chloride in the presence of a base (e.g., di-isopropyl-ethylamine) enables coupling with secondary amines. Reaction temperature (-15°C to room temperature), solvent (CH₂Cl₂ or 1,2-dichloroethane), and stoichiometric ratios significantly impact yields. Purification via silica-based chromatography with gradients of CH₂Cl₂/MeOH is recommended .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • ¹H NMR spectroscopy to detect rotameric mixtures (e.g., 72.5% vs. 27.5% populations in analogous compounds) and confirm substitution patterns .
  • ESI-MS for molecular ion validation ([M+H]⁺/[M+Na]⁺ peaks) .
  • Column chromatography for isolating intermediates, with solvent systems tailored to polarity (e.g., CH₂Cl₂/MeOH 99.2:0.8) .

Q. How does the electronic nature of substituents influence the reactivity of pyrazinecarboxamide derivatives in nucleophilic reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, halogens) on the pyrazine ring enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks by amines or thiols. Conversely, methyl groups (electron-donating) may reduce reactivity, necessitating harsher conditions (e.g., reflux in DCE) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by rotameric equilibria in N-alkylpyrazinecarboxamides?

  • Methodological Answer : Rotameric mixtures (e.g., from hindered rotation around the amide bond) can complicate NMR interpretation. Strategies include:

  • Variable-temperature NMR to coalesce signals and estimate energy barriers.
  • DFT calculations to model rotamer populations and predict spectral splitting patterns.
  • Crystallography (if crystals are obtainable) to confirm dominant conformers .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking to assess binding affinities with target proteins (e.g., enzymes or receptors).
  • QSAR models using descriptors like logP, HOMO/LUMO energies, and topological polar surface area.
  • DFT studies to map electrostatic potentials and identify nucleophilic/electrophilic sites for SAR optimization .

Q. How can researchers design experiments to evaluate the antimycobacterial activity of pyrazinecarboxamide analogs?

  • Methodological Answer :

  • In vitro assays against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC determination).
  • Cytotoxicity screening in mammalian cell lines (e.g., Vero cells) to establish selectivity indices.
  • Structural diversification by introducing halogen substituents or piperazine moieties, which enhance penetration through mycobacterial membranes .

Q. What strategies optimize synthetic routes for this compound to address low yields in coupling reactions?

  • Methodological Answer :

  • Pre-activation of carboxylic acids with carbodiimides (e.g., DCC) or mixed anhydrides to improve electrophilicity.
  • Microwave-assisted synthesis to reduce reaction times and improve conversion.
  • Parallel screening of bases (e.g., DBU vs. DIPEA) and solvents (e.g., THF vs. DMF) to identify optimal conditions .

Q. How do steric effects from N-alkyl groups impact the coordination chemistry of pyrazinecarboxamides with transition metals?

  • Methodological Answer :

  • Synthesis of Ru(II) or Mn(II) complexes using pyrazinecarboxamide ligands to study geometry (octahedral vs. square planar) via X-ray crystallography.
  • Cyclic voltammetry to evaluate redox behavior influenced by ligand steric bulk.
  • Magnetic susceptibility measurements to assess metal-ligand binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.